4-Methoxy-2(1H)-pyridinone 4-Methoxy-2(1H)-pyridinone
Brand Name: Vulcanchem
CAS No.: 95907-06-5
VCID: VC8335658
InChI: InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
SMILES: COC1=CC(=O)NC=C1
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

4-Methoxy-2(1H)-pyridinone

CAS No.: 95907-06-5

Cat. No.: VC8335658

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2(1H)-pyridinone - 95907-06-5

Specification

CAS No. 95907-06-5
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 4-methoxy-1H-pyridin-2-one
Standard InChI InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Standard InChI Key BZIUQZRSHNDQTH-UHFFFAOYSA-N
SMILES COC1=CC(=O)NC=C1
Canonical SMILES COC1=CC(=O)NC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Methoxy-2(1H)-pyridinone belongs to the pyridinone family, featuring a six-membered aromatic ring with a ketone group at position 2 and a methoxy substituent at position 4. The lactam structure (2-pyridinone) introduces a planar conformation, while the methoxy group enhances electron density at the 4-position, influencing reactivity in electrophilic substitution reactions . Key structural descriptors include:

PropertyValueSource
IUPAC Name4-methoxy-1H-pyridin-2-one
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
Density1.16 g/cm³
Boiling Point355.1°C at 760 mmHg
Canonical SMILESCOC1=CC(=O)NC=C1

The compound’s Standard InChIKey (BZIUQZRSHNDQTH-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for interactions in biological systems.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:

  • ¹H NMR: Signals at δ 6.20 (d, H-3), δ 6.90 (d, H-5), and δ 3.80 (s, OCH₃) reflect aromatic protons and methoxy groups .

  • IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm lactam and ether functionalities .

Synthetic Methodologies and Reactivity

Lithiation-Based Synthesis

Physicochemical and Thermodynamic Properties

Solubility and Partitioning

The compound exhibits moderate water solubility (≈15 mg/mL at 25°C) due to hydrogen-bonding from the lactam group. Its logP value of 0.82 predicts favorable membrane permeability, making it suitable for oral drug formulations .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition above 300°C under nitrogen . The high boiling point (355.1°C) reflects strong intermolecular hydrogen bonding in the crystalline state .

Applications in Drug Discovery and Material Science

Kinase Inhibitor Design

The pyridinone core serves as a peptide bond isostere in kinase inhibitors, forming hydrogen bonds with hinge regions (e.g., Bruton’s tyrosine kinase) .

Polymer Chemistry

Coordination with transition metals (e.g., Pd²⁺) yields conductive polymers for optoelectronic devices, with conductivity up to 10⁻³ S/cm .

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